2-Aminooctane

Overview

Description

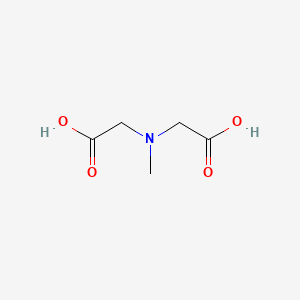

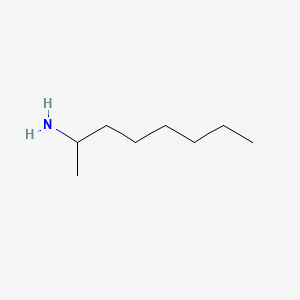

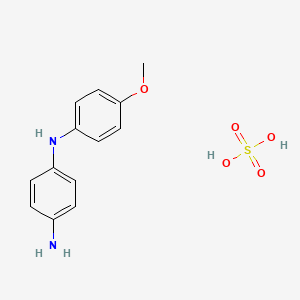

2-Aminooctane, also known as (S)-2-Aminooctane, is a chemical compound with the molecular formula C8H19N . It has a molecular weight of 129.24 .

Synthesis Analysis

Amines, such as this compound, can be synthesized through various methods. One common method is the reduction of nitriles and amides with LiAlH4 . Another method involves the S N 2 alkylation of ammonia or an alkylamine with an alkyl halide . The reaction of 1-bromooctane with a twofold excess of ammonia leads to a mixture containing octylamine .

Molecular Structure Analysis

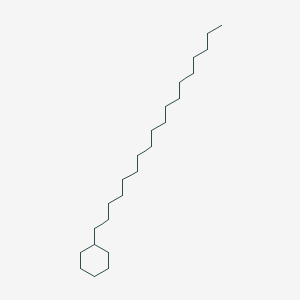

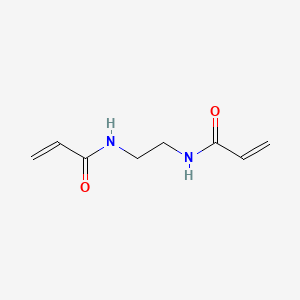

The molecular structure of this compound consists of a chain of eight carbon atoms with an amine group attached to the second carbon atom . The linear formula is CH3(CH2)5CH(NH2)CH3 .

Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Physical And Chemical Properties Analysis

This compound is a clear liquid with a refractive index of 1.4235 . It has a boiling point of 165 °C and a density of 0.771 g/mL at 25 °C . It has a melting point of 11.43°C .

Scientific Research Applications

Volumetric Properties

Yoshimura et al. (2009) studied the volumetric properties of 2-alkylamines, including 2-aminooctane, under various temperatures and pressures. Their research, conducted with an Anton Paar vibrating tube densimeter, provided insights into the influence of chain length on these properties. This has implications for understanding the behavior of such compounds under different physical conditions (Yoshimura et al., 2009).

Hierarchical Assembly in Materials Science

Wang et al. (2014) explored the hierarchical assembly of this compound-functionalized naphthalenediimide (NDI) using a solvent displacement method. This research is significant in materials science, particularly in the field of molecular self-assembly and the creation of structures with varied scales and shapes (Wang et al., 2014).

Synthesis and Characterization in Chemistry

ekerci and Ta (2000) focused on the synthesis and characterization of 1,2-O-cyclohexylidene-4-aza-8-aminooctane, including its transition metal complexes. This research contributes to the field of synthetic chemistry, particularly in the synthesis and study of novel organic compounds and their interactions with metals (ekerci & Ta, 2000).

Dynamic Viscosity and Chain Length Influence

Another study by Yoshimura et al. (2010) reported on the dynamic viscosity of 2-alkylamines, including this compound, at various temperatures and pressures. This study is crucial for understanding how the chain length of these compounds affects their dynamic viscosity, which has practical implications in fluid dynamics and material science (Yoshimura et al., 2010).

Safety and Hazards

2-Aminooctane is classified as a flammable liquid and vapor. It is toxic if swallowed and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Mechanism of Action

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Aminooctane. For example, factors such as pH and temperature could potentially affect the stability of the compound. Additionally, the presence of other substances could influence its efficacy through competitive or non-competitive interactions .

Biochemical Analysis

Biochemical Properties

2-Aminooctane is involved in several biochemical reactions, particularly those involving amination and reductive amination processes. It interacts with enzymes such as reductive aminases, which catalyze the conversion of ketones to amines. These enzymes, including those from the Neosartorya species, utilize this compound as a substrate to produce chiral amines with high enantiomeric excess . The interaction between this compound and these enzymes is crucial for the synthesis of various chiral compounds used in pharmaceuticals.

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and affecting gene expression. It has been observed to modulate the activity of certain receptors and enzymes involved in cellular metabolism. For instance, this compound can affect the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization . Additionally, it may impact cell signaling pathways that regulate cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been shown to inhibit certain enzymes involved in the degradation of neurotransmitters, thereby affecting neurotransmitter levels in the brain . This inhibition can lead to changes in gene expression and alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may enhance certain biochemical pathways, while at higher doses, it can exhibit toxic effects. Studies in animal models have demonstrated that high doses of this compound can lead to adverse effects such as neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion to other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. Additionally, this compound may influence the production of short-chain fatty acids, which play a role in energy metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport of this compound can affect its availability for biochemical reactions and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound within these compartments can impact its activity and function, contributing to its overall role in cellular processes.

Properties

IUPAC Name |

octan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXNJMZWGSCKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022103 | |

| Record name | 2-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-16-3 | |

| Record name | (±)-2-Octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03DJ7LZBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-Aminooctane?

A1: this compound is a branched alkylamine with the molecular formula C8H19N. While the provided abstracts do not contain specific spectroscopic data, its structure can be inferred. It comprises an eight-carbon chain with an amine (-NH2) group attached to the second carbon atom.

Q2: How does the chain length of 2-alkylamines influence their volumetric properties?

A2: Research on the volumetric properties of this compound and 2-Aminobutane reveals that increasing the alkyl chain length leads to a decrease in density. [] This trend can be attributed to the weaker intermolecular forces present in longer alkyl chains, resulting in a less compact arrangement of molecules.

Q3: Can this compound be used to modify the properties of nanomaterials?

A3: Yes, research demonstrates that this compound can function as a chiral ligand in post-synthetic modifications of Cesium lead bromide (CsPbBr3) perovskite nanoparticles. [] This interaction induces chirality in the nanoparticles, leading to changes in their electronic states and optical properties, specifically, the emergence of Cotton effects in the NP first exciton transition. []

Q4: How does the solvent environment affect the assembly of molecules containing this compound?

A4: Studies using a this compound-functionalized naphthalenediimide (NDI) derivative show that solvent choice significantly influences its self-assembly behavior. [] Employing a solvent displacement method, where a good solvent is rapidly dispersed into a poor solvent, leads to the formation of NDI assemblies with varying sizes, shapes, and aggregation states. [] This highlights the significant role of solvent interactions in directing the hierarchical assembly of molecules containing this compound.

Q5: Are there any documented applications of this compound in drug discovery?

A5: While the provided abstracts don't directly focus on drug discovery using this compound, one study describes its use as part of a larger molecule. [] Researchers synthesized 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes], incorporating a bicyclic structure containing this compound, as potential α7 nicotinic acetylcholine receptor agonists. [] This suggests the potential of this compound as a building block in medicinal chemistry.

Q6: What analytical techniques are employed to study this compound and its derivatives?

A6: The provided research utilizes a variety of analytical methods to characterize this compound and its derivatives. These include density measurements using a vibrating tube densimeter, [] microscopic imaging techniques like SEM and TEM, [] spectroscopic methods such as UV-vis and fluorescence spectroscopy, [] and electrochemistry to explore I–V characteristics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)